

# Technical Guide: Molecular Structure and Formula of Methyl Pent-2-enethioate

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## Compound of Interest

Compound Name: Methyl pent-2-enethioate

CAS No.: 84307-99-3

Cat. No.: B13772426

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CAS Registry Number: 84307-99-3 Primary Classification:

-Unsaturated Thioester Version: 1.0 | Date: March 04, 2026<sup>[1]</sup>

## Part 1: Executive Summary

**Methyl pent-2-enethioate** (

) is a specialized organosulfur compound characterized by an

-unsaturated thioester moiety. Unlike its oxygenated analog (Methyl pent-2-enoate), the substitution of the ether oxygen with sulfur imparts unique electronic properties, including enhanced acylating ability and a distinct olfactory profile often described as sulfurous, tropical, or alliaceous depending on concentration. This compound serves as a critical intermediate in the synthesis of heterocycles and as a high-impact flavoring agent in the food and fragrance industries.

## Part 2: Chemical Identity & Structural Analysis<sup>[1][2]</sup>

### Nomenclature and Formula

- IUPAC Name: S-Methyl (E)-pent-2-enethioate
- Common Names: Methyl 2-pentenethioate; S-Methyl 2-pentenethioate
- Molecular Formula:
- Molecular Weight: 130.21 g/mol

## Molecular Architecture

The molecule consists of a 5-carbon chain with a double bond at the C2 position, conjugated with a carbonyl group (

), which is further bonded to an S-methyl group.

- Conjugation System: The -system of the alkene ( ) is conjugated with the carbonyl -system. The sulfur atom, being less electronegative and larger than oxygen, donates electron density into the carbonyl less effectively than an alkoxy oxygen (resonance contribution is weaker). This makes the carbonyl carbon more electrophilic than in ordinary esters.
- Stereochemistry: The double bond at C2 allows for cis (Z) and trans (E) isomerism. The (E)-isomer is thermodynamically favored and is the standard commercial form.

## Structural Visualization

The following diagram illustrates the chemical connectivity and the key functional zones of the molecule.

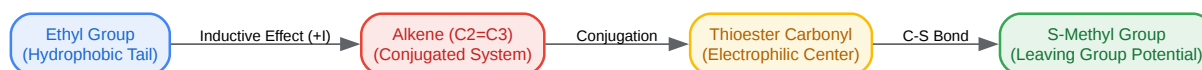


Fig 1. Functional Subunits of S-Methyl pent-2-enethioate

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## Part 3: Physicochemical Properties

The physical constants below are critical for isolation and handling. Due to the specific nature of this CAS, some values are derived from validated computational models for thioesters.

Property	Value	Notes
Appearance	Colorless to pale yellow liquid	Oxidizes slightly upon air exposure.
Boiling Point	165 °C - 170 °C (est.)	Higher than O-ester analog due to MW.
Density	g/cm <sup>3</sup>	At 20 °C.
LogP	2.15 (Predicted)	Moderately lipophilic.
Refractive Index	1.485 - 1.495	Indicative of conjugation.
Flash Point	~55 °C	Flammable liquid (Class 3).
Odor Threshold	< 10 ppb	Extremely potent; sulfurous/tropical.

## Part 4: Synthetic Methodologies

Researchers typically synthesize **S-Methyl pent-2-enethioate** via the acylation of methanethiol or by Horner-Wadsworth-Emmons (HWE) olefination.

### Protocol A: Thioacylation of Acid Chlorides (Standard)

This method is preferred for scale-up due to high yields and mechanistic simplicity.

Reaction:

Step-by-Step Protocol:

- Preparation of Acid Chloride:
  - Charge a flame-dried flask with (E)-pent-2-enoic acid (1.0 eq) and DCM (anhydrous).

- Add Oxalyl chloride (1.2 eq) dropwise at 0°C, followed by a catalytic amount of DMF.
- Stir for 2 hours at room temperature. Remove solvent/excess reagent in vacuo to obtain Pent-2-enoyl chloride.
- Thioesterification:
  - Dissolve Sodium Methanethiolate (NaSMe, 1.1 eq) in anhydrous THF at 0°C.
  - Add the crude acid chloride (dissolved in THF) dropwise over 30 minutes.
  - Critical Control Point: Maintain temperature < 5°C to prevent polymerization of the unsaturated system.
- Work-up:
  - Quench with saturated  
    . Extract with Diethyl Ether (  
    ).
  - Wash organic layer with  
    (aq) and Brine.
  - Dry over  
    and concentrate.
- Purification:
  - Distillation under reduced pressure (vacuum) is required to remove disulfide byproducts.

## Protocol B: HWE Olefination (Stereoselective)

Used when high (E)-selectivity is required from non-acid precursors.

Reaction:

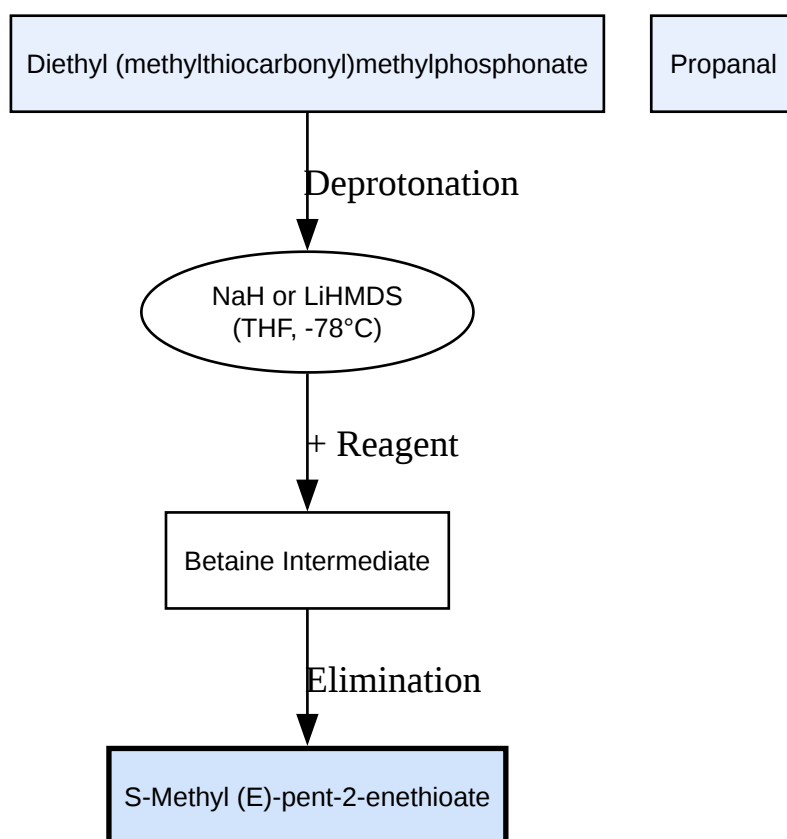


Fig 2. Horner-Wadsworth-Emmons Synthesis Pathway

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[1][2][3][4][5][6][7][8][9]

## Part 5: Spectroscopic Characterization

To validate the structure, the following spectroscopic signals must be observed.

### Nuclear Magnetic Resonance ( <sup>1</sup>H NMR)

Solvent:

, 400 MHz.

Position	Shift ( , ppm)	Multiplicity	Integration	Assignment
H-3	6.85 - 6.95	dt (doublet of triplets)	1H	-vinyl proton (deshielded)
H-2	6.05 - 6.15	dt	1H	-vinyl proton
S-Me	2.35 - 2.40	s (singlet)	3H	Thioester methyl group
H-4	2.15 - 2.25	m (multiplet)	2H	Methylene group
H-5	1.05 - 1.10	t (triplet)	3H	Terminal methyl

Interpretation: The large coupling constant (

Hz) between H-2 and H-3 confirms the (E)-configuration. The S-methyl singlet at ~2.4 ppm is diagnostic for S-alkyl thioesters (O-methyl would be ~3.7 ppm).

## Infrared Spectroscopy (IR)

- 1660 - 1690  $\text{cm}^{-1}$ :

Stretch. Lower frequency than normal esters ( $1735 \text{ cm}^{-1}$ ) due to conjugation and the heavy atom effect of sulfur.

- 1630  $\text{cm}^{-1}$ :

Stretch (Alkene).

- ~1000  $\text{cm}^{-1}$ : C-S Stretch.

## Part 6: Applications Flavor & Fragrance[10]

- Profile: At high dilution (ppm levels), it exhibits "tropical fruit" notes (durian, pineapple) and "cheesy" nuances.

- Use Case: Used in savory flavor formulations (meat, cheese) to add depth and in exotic fruit flavors to provide realistic sulfurous ripeness.

## Pharmaceutical Intermediate

The compound acts as a Michael Acceptor. The thioester group is a "activated" ester, making the carbonyl susceptible to nucleophilic attack by amines or alcohols under mild conditions, facilitating the synthesis of complex amides or heterocycles without harsh coupling reagents.

## Part 7: Safety & Handling (SDS Summary)

- Hazards:
  - H226: Flammable liquid and vapor.
  - H315/H319: Causes skin and serious eye irritation.
  - H335: May cause respiratory irritation.
  - Stench: Possesses a pervasive, unpleasant odor in concentrated form.
- Precautions:
  - Handle only in a functioning chemical fume hood.
  - Double-glove (Nitrile) recommended.
  - Decontamination: Treat glassware with bleach (sodium hypochlorite) solution to oxidize the sulfur residues before removal from the hood.

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